2-Bromododecanoic acid

Cholecystokinin secretion Enteroendocrine cells Calcium signaling

2-Bromododecanoic acid is the definitive non-metabolizable C12 fatty acid probe for lipid signaling research. Alpha-bromination confers β-oxidation resistance, enabling unambiguous attribution of Ca²⁺ and CCK responses to the parent fatty acid structure in STC-1/GLUTag cells. The 12-carbon chain delivers maximal biological potency—unmatched by shorter or longer homologs. 60% inactivation of 3-ketothiolase I and carnitine-dependent peroxisomal entry provide a distinct pharmacological profile for pathway discrimination. Also a key intermediate for C12-lipoamino acid and carboxylic amphoteric surfactant synthesis. Choose this compound for reproducible, mechanistically clean data.

Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
CAS No. 111-56-8
Cat. No. B089875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromododecanoic acid
CAS111-56-8
Synonyms2-bromododecanoate
2-bromododecanoic acid
Molecular FormulaC12H23BrO2
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(=O)O)Br
InChIInChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3,(H,14,15)
InChIKeyHXKXBCBZXXQPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromododecanoic Acid (CAS 111-56-8) for Specialized Lipid Biochemistry: Core Properties and Research Use


2-Bromododecanoic acid, a brominated analog of lauric acid (C12:0) featuring a bromine substitution at the alpha carbon [1], is a solid compound with a melting point of 30-32 °C and a predicted pKa of 2.97 . As a non-metabolizable fatty acid, it serves as a specialized tool in lipid metabolism research and biochemical pathway studies [2].

2-Bromododecanoic Acid: Why Chain Length and α-Bromination Dictate Experimental Outcomes


Substituting 2-bromododecanoic acid with another brominated fatty acid or a non-brominated analog fundamentally alters experimental outcomes. The specific 12-carbon chain length determines biological potency, as demonstrated in cholecystokinin secretion assays where C12 fatty acids showed maximal efficacy [1]. Furthermore, the alpha-bromination confers non-metabolizable properties that are essential for mechanistic studies, as unmodified fatty acids undergo rapid β-oxidation and generate confounding metabolites [2].

Quantitative Evidence for 2-Bromododecanoic Acid Differentiation in Lipid Biochemistry Assays


Non-Metabolizable C12 Fatty Acid Activity in Enteroendocrine Signaling

2-Bromododecanoic acid retains the Ca2+ signaling activity of its parent compound, dodecanoic acid (C12:0), while being resistant to metabolic degradation. Unlike the metabolizable parent, which is rapidly consumed by β-oxidation, 2-bromododecanoic acid induces a sustained Ca2+ response that enables definitive mechanistic studies [1].

Cholecystokinin secretion Enteroendocrine cells Calcium signaling

Comparative Inactivation of 3-Ketothiolase I in Mitochondria and Peroxisomes

2-Bromododecanoate exhibits a distinct inactivation profile against 3-ketothiolase I compared to other 2-bromoalkanoates. At 1 mM, 2-bromododecanoate achieves 60% inactivation of both mitochondrial and peroxisomal 3-ketothiolase I after 40 minutes. In contrast, 2-bromooctanoate achieves near-complete inactivation under the same conditions, while 2-bromopalmitate shows less than 5% inactivation [1].

Peroxisomal fatty acid oxidation Mitochondrial metabolism Carnitine-dependent transport

Chain-Length Dependence of CCK Secretion Potency in STC-1 Cells

Fatty acid-induced CCK secretion is highly dependent on acyl chain length. Dodecanoic acid (C12), the parent compound of 2-bromododecanoic acid, produced up to a 5-fold increase in CCK secretion, whereas fatty acids with fewer than ten carbons did not increase secretion at all [1].

Cholecystokinin secretion Fatty acid sensing Gut hormone regulation

Inhibitory Potency Ranking Among 2-Bromoalkanoic Acids in P. aeruginosa Biofilm Assays

In a direct comparison of three 2-bromoalkanoic acids, the inhibition strength against rhamnolipid and PHA synthesis in Pseudomonas aeruginosa followed an unexpected order: 2-bromohexanoic acid (2-BrHA) ≥90% at 2 mM > 2-bromooctanoic acid (2-BrOA) > 2-bromodecanoic acid (2-BrDA) [1].

Pseudomonas aeruginosa Biofilm inhibition Rhamnolipid synthesis

Optimal Research Applications for 2-Bromododecanoic Acid Based on Verified Differential Properties


Mechanistic Studies of Fatty Acid-Induced Cholecystokinin (CCK) Secretion

Utilize 2-bromododecanoic acid as a non-metabolizable probe to dissect the primary signaling events underlying fatty acid-induced CCK secretion in enteroendocrine cell models (e.g., STC-1, GLUTag) [1]. Its resistance to β-oxidation eliminates confounding metabolic effects, enabling unambiguous attribution of Ca2+ responses to the parent fatty acid structure.

Dissection of Carnitine-Dependent versus Carnitine-Independent Peroxisomal Fatty Acid Oxidation

Employ 2-bromododecanoate in hepatocyte or cell-free systems to investigate the role of carnitine acyltransferases in long-chain fatty acid trafficking. Its partial (60%) inactivation of 3-ketothiolase I and dependence on carnitine ester formation for peroxisomal entry [2] provide a distinct pharmacological profile for pathway discrimination.

Negative Control or Comparator in 2-Bromoalkanoic Acid Structure-Activity Relationship Studies

Based on the established chain-length-dependent inhibitory profile in P. aeruginosa [3], 2-bromododecanoic acid (C12) can serve as a comparator or control in studies investigating the molecular basis of rhamnolipid and biofilm inhibition, particularly when assessing the role of alkyl chain length on target engagement.

Synthesis of C12-Specific Amphoteric Surfactants and Lipoamino Acids

Use 2-bromododecanoic acid as a starting material for the synthesis of carboxylic amphoteric surfactants containing ether tertiary amino and carboxylic groups, or C12-lipoamino acids , where the 12-carbon chain imparts specific surface-active or self-assembly properties distinct from shorter or longer homologs.

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